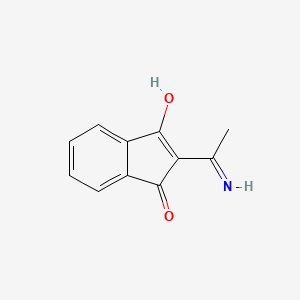![molecular formula C7H7NO3 B14406910 2H,7H-[1,3]Dioxocino[6,5-d][1,2]oxazole CAS No. 86697-00-9](/img/structure/B14406910.png)
2H,7H-[1,3]Dioxocino[6,5-d][1,2]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-[1,3]DIOXOCINO[6,5-D]ISOXAZOLE is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Méthodes De Préparation
The synthesis of 2H-[1,3]DIOXOCINO[6,5-D]ISOXAZOLE can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . This reaction is typically carried out in the presence of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . Industrial production methods often involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2H-[1,3]DIOXOCINO[6,5-D]ISOXAZOLE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hypochlorite for oxidation and hydrogen gas for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazoles, while reduction can yield amines .
Applications De Recherche Scientifique
2H-[1,3]DIOXOCINO[6,5-D]ISOXAZOLE has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease . Additionally, it has applications in the pharmaceutical industry as a scaffold for drug design .
Mécanisme D'action
The mechanism of action of 2H-[1,3]DIOXOCINO[6,5-D]ISOXAZOLE involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the enzyme .
Comparaison Avec Des Composés Similaires
2H-[1,3]DIOXOCINO[6,5-D]ISOXAZOLE can be compared with other isoxazole derivatives, such as 4,5-dihydroisoxazole and 3,4-dihydroisoxazole . While these compounds share a similar core structure, they differ in their substituents and biological activities. For example, 4,5-dihydroisoxazole is known for its antimicrobial properties, whereas 3,4-dihydroisoxazole has been studied for its anticancer potential . The unique structure of 2H-[1,3]DIOXOCINO[6,5-D]ISOXAZOLE, with its additional dioxocino ring, contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
86697-00-9 |
|---|---|
Formule moléculaire |
C7H7NO3 |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
2H-[1,3]dioxocino[6,5-d][1,2]oxazole |
InChI |
InChI=1S/C7H7NO3/c1-2-9-5-10-4-7-6(1)3-8-11-7/h1-4,8H,5H2 |
Clé InChI |
OVWIMNJKKMZZIU-UHFFFAOYSA-N |
SMILES canonique |
C1OC=CC2=CNOC2=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



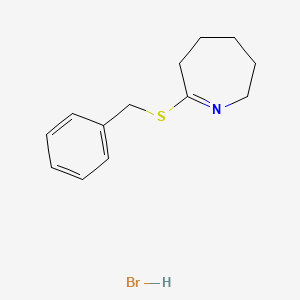
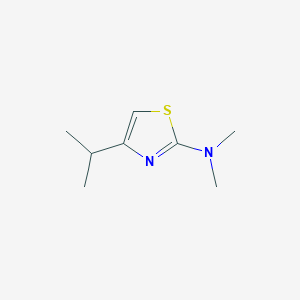
![1,5,5-Trimethyl-4-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-imidazole](/img/structure/B14406854.png)
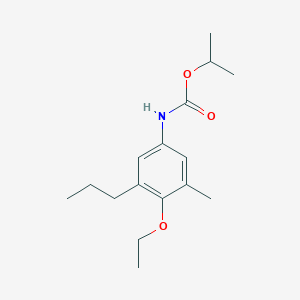
![2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14406863.png)
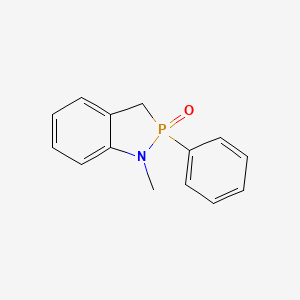
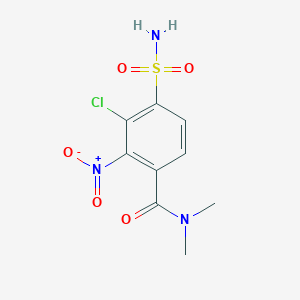
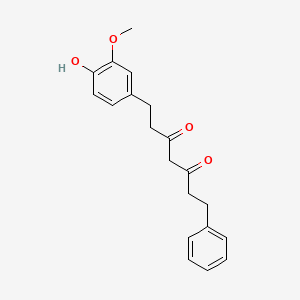
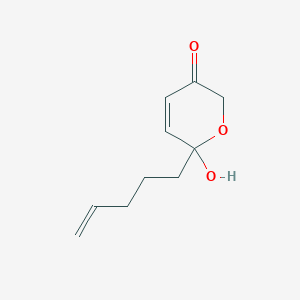
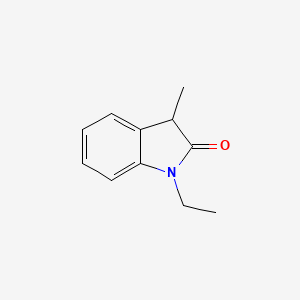
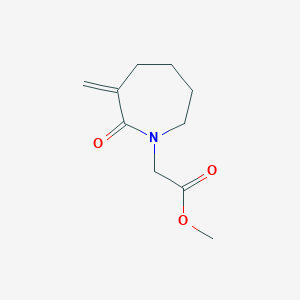
![Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B14406906.png)
